(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
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Description
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a useful research compound. Its molecular formula is C18H12N4O2S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Metal Cations : A study by Hranjec et al. (2012) explored the synthesis and characterization of novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles, which include a closely related compound to "(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile". These compounds demonstrated potential as chemosensors for different metal cations, showing selective fluorescence intensity changes in the presence of certain cations like Zn2+ and Ag+ (Hranjec et al., 2012).
Corrosion Inhibition : Verma et al. (2016) studied the corrosion inhibition efficiency of similar compounds on mild steel in acidic environments. They found that the compounds acted as cathodic inhibitors and their efficiency increased with concentration. The study provides insights into the potential application of these compounds in protecting metals from corrosion (Verma et al., 2016).
Cytotoxic Activities Against Cancer Cells : Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with triazoles or benzimidazoles and tested them for in vitro cytotoxic potency against various human cancer cell lines. Some compounds showed significant potency, indicating the potential use of these compounds in cancer treatment (Sa̧czewski et al., 2004).
Nonlinear Optical Limiting : Anandan et al. (2018) investigated thiophene dyes, which include derivatives similar to the compound , for enhanced nonlinear optical limiting. These findings suggest potential applications in photonic or optoelectronic devices for eye and sensor protection and stabilizing light sources in optical communications (Anandan et al., 2018).
Synthesis and Structural Analysis : Frolov et al. (2005) described the synthesis and structural analysis of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, a chemical transformation involving a similar compound. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Frolov et al., 2005).
Properties
IUPAC Name |
(E)-3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-4-2-1-3-5-15)18-21-17(12-25-18)13-6-8-16(9-7-13)22(23)24/h1-9,11-12,20H/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSQVCZPDWRZJI-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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